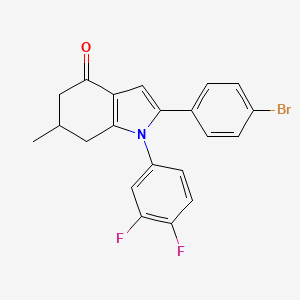
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one
説明
特性
IUPAC Name |
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrF2NO/c1-12-8-20-16(21(26)9-12)11-19(13-2-4-14(22)5-3-13)25(20)15-6-7-17(23)18(24)10-15/h2-7,10-12H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWZYCBQMBAGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(N2C3=CC(=C(C=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Introduction of the bromine and fluorine groups: This step involves electrophilic aromatic substitution reactions. Bromination can be carried out using bromine or N-bromosuccinimide, while fluorination can be achieved using reagents like Selectfluor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of halogen atoms.
Substitution: Nucleophilic substitution reactions can occur, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Nucleophiles like amines, thiols, solvents like dimethylformamide, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Dehalogenated compounds.
Substitution: Substituted indole derivatives.
科学的研究の応用
2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
作用機序
The mechanism of action of 2-(4-bromophenyl)-1-(3,4-difluorophenyl)-6-methyl-4,5,6,7-tetrahydro-1H-indol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The indole core is crucial for its activity, as it can participate in π-π stacking interactions and hydrogen bonding.
類似化合物との比較
Comparison with Structural Analogs
Substituent Effects on Aromatic Rings
4-(4-Bromophenyl)-7,7-Dimethyl-2-Methylamino-3-Nitrochromen-5(6H)-one ()
- Core Structure: Chromenone (benzopyranone) vs. tetrahydroindol-4-one.
- Substituents : Bromophenyl (shared), nitro, methylamine.
- Intramolecular N–H⋯O hydrogen bonds form an S(6) ring, stabilizing the planar chromenone structure .
1-(3,4-Dichlorophenyl)-2-(4-Bromophenyl)-6-Methyl-5,6,7-Trihydroindol-4-One ()
- Substituents : 3,4-Dichlorophenyl (vs. 3,4-difluorophenyl in the target compound).
- Key Differences :
Core Modifications and Alkyl Substituents
3-Butyl-1,5,6,7-Tetrahydro-2-Methyl-4H-Indol-4-One ()
- Core Structure : Similar tetrahydroindol-4-one scaffold.
- Substituents : Butyl (position 3) and methyl (position 2).
- Methyl at position 2 introduces steric hindrance near the indole nitrogen, possibly affecting binding interactions .
Halogenated Indole Derivatives
Methanone, (4-Bromophenyl)(3-Chloro-1H-Indol-7-Yl)- ()
- Core Structure : Indole vs. tetrahydroindolone.
- Substituents : Bromophenyl (shared), chloro-indole.
- Key Differences: Chlorine on the indole ring may enhance electrophilic substitution reactivity compared to fluorine. The methanone linker creates a planar structure, contrasting with the non-planar tetrahydroindolone .
Structural and Functional Implications
Hydrogen Bonding and Crystal Packing
- Target Compound : Fluorine’s electronegativity may enable weak hydrogen bonds (C–F⋯H), while bromophenyl supports π-π stacking.
- : Chromenone’s nitro and amine groups form strong intramolecular N–H⋯O bonds and hexagonal crystal packing via intermolecular interactions .
Electronic Effects
- Fluorine vs.
Data Table: Comparative Properties of Selected Compounds
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


